(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 102045-96-5
VCID: VC20752059
InChI: InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
SMILES: CC1(OCC(O1)C(=O)O)C
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

CAS No.: 102045-96-5

Cat. No.: VC20752059

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid - 102045-96-5

Specification

CAS No. 102045-96-5
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Standard InChI InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Standard InChI Key OZPFVBLDYBXHAF-BYPYZUCNSA-N
Isomeric SMILES CC1(OC[C@H](O1)C(=O)O)C
SMILES CC1(OCC(O1)C(=O)O)C
Canonical SMILES CC1(OCC(O1)C(=O)O)C

Introduction

Chemical Identity and Fundamental Properties

Basic Identification

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a chiral organic compound characterized by its five-membered heterocyclic ring containing two oxygen atoms. The compound exists as two enantiomers (R and S forms), with the S-enantiomer being the focus of this article. This compound is registered in chemical databases with the CAS number 102045-96-5 and has a molecular formula of C₆H₁₀O₄ . The systematic IUPAC name for this compound is (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, which precisely identifies its structural arrangement and stereochemistry .

Structural Characteristics

The molecular structure of (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid features a dioxolane ring with two methyl groups at the 2-position and a carboxylic acid group at the 4-position. The compound's stereocenter at the 4-position is in the S configuration, which is critical to its biological and chemical properties. The molecular weight of this compound is 146.14 g/mol, as calculated based on its atomic composition . Its structure can be represented in various chemical notation systems, including InChI (InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1) and SMILES (CC1(OCC@HC(=O)O)C), which provide standardized ways to encode its structural information .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

PropertyValueSource
Molecular FormulaC₆H₁₀O₄
Molecular Weight146.14 g/mol
Physical StateCrystalline solid
SolubilitySoluble in polar organic solvents
InChIKeyOZPFVBLDYBXHAF-BYPYZUCNSA-N
Optical ActivityOptically active (specific rotation value not provided in sources)

Synthetic Methodologies and Enantiomeric Separation

Enantiomeric Separation Techniques

A significant focus in the available literature is on the separation of the racemic mixture into its individual R and S enantiomers. Patents EP0426253A1 and US5164519A describe processes specifically developed for this purpose . The separation process involves crystallization techniques, utilizing the different physicochemical properties of salts formed with the enantiomers.

The basic principle of the separation method includes:

  • Converting the racemic mixture into a salt form

  • Selective crystallization of one enantiomer from solution

  • Recovery of the separated enantiomers

According to the patent information, the process involves forming salts of 2,2-R₁,R₂-1,3-dioxolane-4-carboxylic acid, where one enantiomer preferentially crystallizes under controlled conditions . The mother liquor then becomes enriched with the other enantiomer, allowing for effective separation of the two forms . This method takes advantage of the different solubility characteristics of the enantiomeric salts under specific conditions.

Table 2: Comparison of Methods for Enantiomeric Separation

MethodPrincipleAdvantagesReferences
Salt Formation and CrystallizationDifferential solubility of enantiomeric saltsIndustrially scalable, good yields
Metal Ion ComplexationFormation of diastereomeric complexesHigh selectivity
Ammonium Salt FormationSelective crystallizationEffective for certain derivatives

Specific Separation Process Details

The patented separation processes describe specific conditions that favor selective crystallization. The process disclosed in EP0426253A1 states that a mixture containing both R and S enantiomers can be separated by preparing a salt, dissolving it in a suitable solvent, and allowing selective crystallization to occur . The patent mentions that metal ions and ammonium ions can be used to form these salts . The crystals formed during this process are enriched in one enantiomer, while the mother liquor retains the other, enabling effective separation and purification of both forms .

Structural Characterization and Analysis

Crystallographic Data

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is primarily determined by two key structural features: the carboxylic acid group and the dioxolane ring. The carboxylic acid functionality can undergo typical reactions such as esterification, amide formation, reduction to alcohols, and salt formation. The dioxolane ring, being an acetal, possesses stability under basic conditions but may undergo hydrolysis under acidic conditions.

The patents indicate that the compound readily forms salts with various metal ions and ammonium ions, which is exploited in the separation processes . This salt-forming ability is a direct consequence of the acidic nature of the carboxylic acid group.

Stereochemical Considerations

The stereochemistry at the 4-position of the dioxolane ring is crucial to the compound's properties and applications. The S-configuration confers specific three-dimensional orientation that can influence its interactions with other chiral entities, such as enzymes or chiral catalysts. This stereochemical aspect makes the compound particularly valuable in asymmetric synthesis and pharmaceutical applications where stereoselectivity is essential.

Applications and Significance

Synthetic Applications

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid serves as an important chiral building block in organic synthesis. The patents suggest that this compound and its enantiomers are significant examples of C₃-syntho compounds, indicating their utility in constructing more complex molecules . The presence of both a stereocenter and a reactive carboxylic acid group makes it valuable for introducing chirality and functionality into target molecules.

Industrial Importance

The development of patented separation processes for the enantiomers of this compound suggests industrial interest in obtaining pure stereoisomers . Such intensive efforts toward enantiomeric separation are typically undertaken when the compounds have significant commercial value or applications in industrial processes.

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